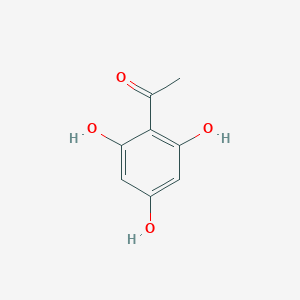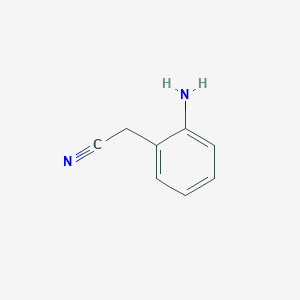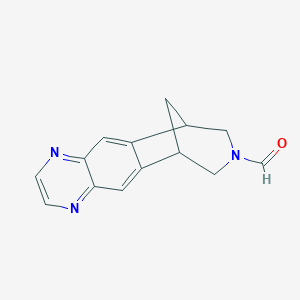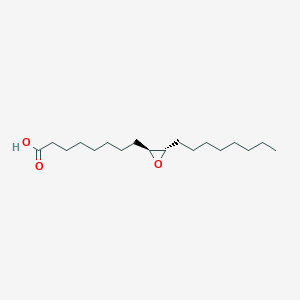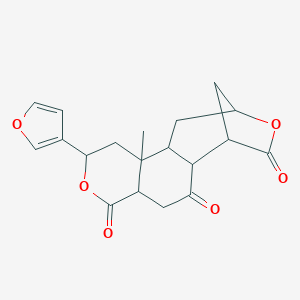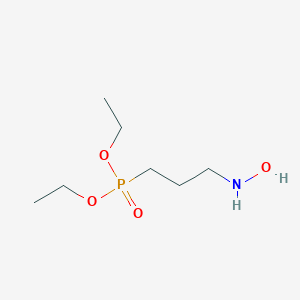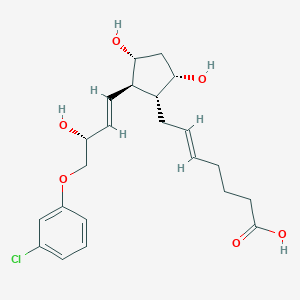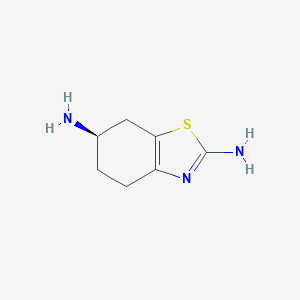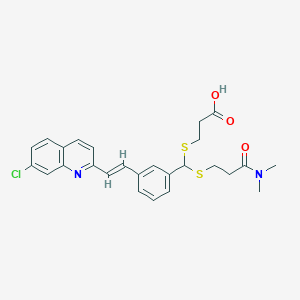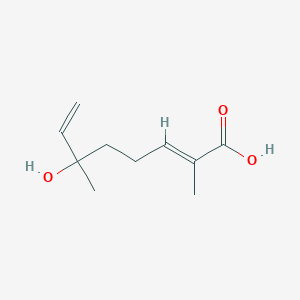
2,3-dihydro-1H-carbazol-4(9H)-one
概要
説明
Synthesis Analysis
The synthesis of 2,3-dihydro-1H-carbazol-4(9H)-one and its derivatives has been explored through different methodologies. Rodriguez et al. (1995) detailed the synthesis and reactivity analysis of 1,2-dihydrocarbazol-4(3H)-one and its derivatives, providing insights into the molecular structure through X-ray diffraction (Rodriguez et al., 1995). Another significant contribution comes from the work of Álvarez et al. (2013), who reported a general and efficient synthesis of 4,9-dihydro-1H-carbazoles from 3-allenylmethylindoles, catalyzed by a cationic gold(I) complex (Álvarez et al., 2013). Zuo et al. (2017) described a Rh(III)-catalyzed C–H activation/cyclization cascade reaction, offering a route to various N-acyl-2,3-dihydro-1H-carbazol-4(9H)-ones (Zuo et al., 2017).
Molecular Structure Analysis
The molecular structure of 2,3-dihydro-1H-carbazol-4(9H)-one derivatives has been elucidated through various studies. Rodriguez et al. (1995) and Kim et al. (2011) provided detailed molecular structure analyses through X-ray crystallography, revealing the envelope conformation and extended conjugation characteristic of these compounds (Rodriguez et al., 1995); (Kim et al., 2011).
Chemical Reactions and Properties
The chemical reactivity and properties of 2,3-dihydro-1H-carbazol-4(9H)-one have been explored in various studies. Gautam and Chaudhary (2014) described the carbodiimide-mediated synthesis of novel thiazolidinones and thiazoles bearing the N-methyl tetrahydrocarbazole moiety, highlighting the versatility in chemical reactions involving this compound (Gautam & Chaudhary, 2014).
Physical Properties Analysis
The physical properties, including luminescence and catalytic properties of derivatives of 2,3-dihydro-1H-carbazol-4(9H)-one, have been investigated. Yi et al. (2014) synthesized Cd(ii) metal-organic frameworks using 9H-carbazole-2,7-dicarboxylic acid and explored their luminescence and catalytic properties, demonstrating the compound's potential in material science (Yi et al., 2014).
Chemical Properties Analysis
The chemical properties of 2,3-dihydro-1H-carbazol-4(9H)-one derivatives have also been a focus, especially in terms of their photophysical characteristics. Raphael et al. (2012) synthesized lanthanide coordination polymers with 9H-carbazole-2,7-dicarboxylic acid and investigated their photophysical properties, underlining the compound's applicability in optical devices (Raphael et al., 2012).
科学的研究の応用
Medicinal Applications :
- Carbazole-containing molecules, such as 2,3-dihydro-1H-carbazol-4(9H)-one, show potential as antibacterial, antimalarial, anticancer, and anti-Alzheimer agents, offering prospects for clinical development (Tsutsumi, Gündisch, & Sun, 2016).
- Carbazole derivatives synthesized show antioxidant properties, suggesting their utility in pharmaceutical applications (Serdaroğlu et al., 2021).
- Novel carbazole Schiff bases synthesized through condensation reaction show potential as active emissive layers for organic light-emitting diodes due to their broad and complex photoluminescence spectra (Çiçek et al., 2018).
Material Science Applications :
- A novel carbazole derivative, Cz-py, shows promising properties for semiconductor devices, with potential applications in high-power devices (Gorgun & Caglar, 2018).
- Silver nanoparticles effectively quench the fluorescence of carbazole-containing push-pull chromophores, offering potential for novel applications in biosensors and drug delivery (Asiri et al., 2017).
Chemical Synthesis and Analysis :
- Microwave-assisted synthesized 2,3,4,9-tetrahydro-1H-carbazole derivatives exhibit significant anticancer activity against specific cell lines (Chaudhary & Chaudhary, 2016).
- The study of the Photo-Fries rearrangement of 9H-carbazol-2-yl sulfonates provides an efficient tool for introducing sulfonyl groups into polycyclic aromatic compounds (Crevatín et al., 2006).
Safety And Hazards
特性
IUPAC Name |
1,2,3,9-tetrahydrocarbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-2,4-5,13H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSXKDTZEIWTHRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C3=CC=CC=C3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801290622 | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-dihydro-1H-carbazol-4(9H)-one | |
CAS RN |
15128-52-6 | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15128-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,9-Tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801290622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B23979.png)
